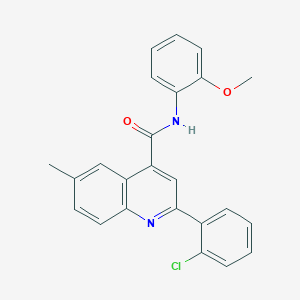
2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide, also known as CMX-2043, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. CMX-2043 belongs to the class of quinolinecarboxamides and has been found to exhibit antioxidant, anti-inflammatory, and anti-fibrotic properties.
Mécanisme D'action
The exact mechanism of action of 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide has been found to inhibit the activity of various enzymes such as xanthine oxidase, NADPH oxidase, and myeloperoxidase, which are involved in the production of reactive oxygen species (ROS). In addition, 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide has also been found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. Furthermore, 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide has been found to inhibit the activity of various fibrotic markers such as TGF-β and collagen, which are involved in the development of tissue fibrosis.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide can scavenge ROS and inhibit the production of ROS in various cell types. In addition, 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide has been found to reduce the expression of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes. Furthermore, 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide has been found to inhibit the expression of various fibrotic markers and reduce the deposition of collagen in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach the target site. In addition, 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide has been found to be stable under various experimental conditions and can be easily synthesized in large quantities. However, 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Furthermore, 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several future directions for the study of 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide. One potential direction is to further investigate its potential therapeutic applications in various diseases such as cardiovascular diseases, diabetes, cancer, and neurodegenerative diseases. In addition, further studies are needed to elucidate the exact mechanism of action of 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide and its potential interactions with other drugs. Furthermore, the development of novel formulations and delivery systems for 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide could improve its solubility and bioavailability, which could enhance its therapeutic efficacy. Finally, the development of animal models for 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide could provide valuable insights into its potential applications in vivo.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular diseases, diabetes, cancer, and neurodegenerative diseases. The antioxidant and anti-inflammatory properties of 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide have been found to be effective in reducing oxidative stress and inflammation, which are major contributors to the pathogenesis of these diseases. In addition, 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-4-quinolinecarboxamide has also been found to exhibit anti-fibrotic properties, which make it a potential therapeutic agent for diseases characterized by excessive tissue fibrosis such as liver cirrhosis and pulmonary fibrosis.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-15-11-12-20-17(13-15)18(14-22(26-20)16-7-3-4-8-19(16)25)24(28)27-21-9-5-6-10-23(21)29-2/h3-14H,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJICYQYTFHGKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methylquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



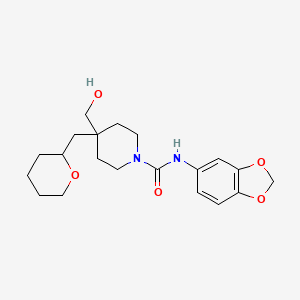
![2-chloro-3-[(2,4-difluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4773868.png)
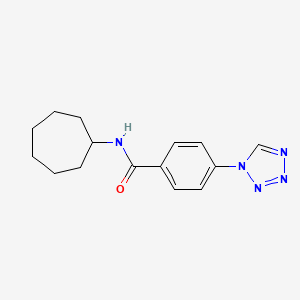
![1-{3-[4-(difluoromethoxy)phenyl]acryloyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B4773883.png)

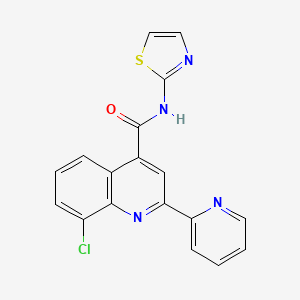
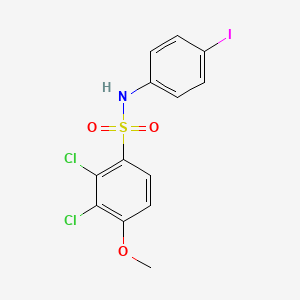
![{4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid](/img/structure/B4773923.png)
![4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4773934.png)
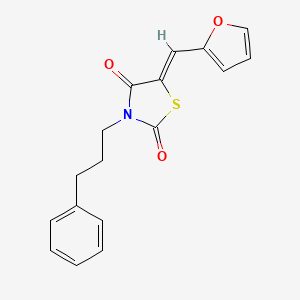
![5-{[4-(4-butylphenyl)-3-cyano-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4773955.png)
![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4773959.png)
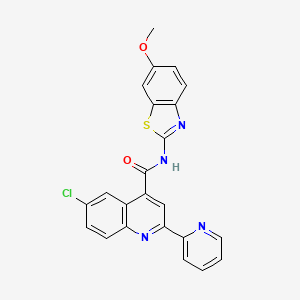
![N-[5-methyl-1-(3-propoxybenzoyl)-2(1H)-pyridinylidene]-3-propoxybenzamide](/img/structure/B4773978.png)